1-(3,4-dimethylphenyl)-5-oxo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyrrolidine-3-carboxamide
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Pyrrolidine is a common scaffold in medicinal chemistry and is known for its diverse pharmacological effects . The compound also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their antileishmanial and antimalarial activities .
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
- Research on pyrazolopyridines and pyrazolopyrimidines demonstrates the versatility of pyrazole derivatives in synthesizing complex heterocyclic structures, which could suggest potential methodologies for synthesizing or modifying compounds like the one you're interested in. These studies offer insights into the chemical behavior and structural analysis of similar compounds, highlighting their importance in heterocyclic chemistry and potential applications in medicinal chemistry (Quiroga et al., 1999), (Silvestri et al., 2008).
Molecular Modeling and Receptor Affinity Studies
- Studies have explored cannabinoid receptor affinity and molecular modeling of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, indicating the potential for compounds with pyrazole cores to interact with biological receptors, suggesting avenues for research into the biological activities of similar compounds (Silvestri et al., 2008).
Antimicrobial and Antitumor Activities
- Certain pyrazolopyridines and pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antimicrobial and antitumor activities . These findings underscore the potential pharmaceutical applications of pyrazole derivatives, pointing towards the need for further exploration of similar compounds' bioactivities (El‐Borai et al., 2013), (Bondock et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-(4-pyrazol-1-ylcyclohexyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-15-4-7-20(12-16(15)2)25-14-17(13-21(25)27)22(28)24-18-5-8-19(9-6-18)26-11-3-10-23-26/h3-4,7,10-12,17-19H,5-6,8-9,13-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKAPGJVDDQRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3CCC(CC3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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